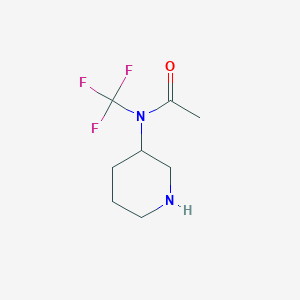
Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a tert-butyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-tert-butylpyrrolidine-3-carboxylic acid with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in the presence of suitable solvents like dimethylformamide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar structure but lacks the pyrrolidine ring.
tert-Butyl carbamate: Similar structure but lacks the benzyl group.
Pyrrolidin-3-ylcarbamate: Similar structure but lacks the tert-butyl group.
Uniqueness
Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate is unique due to the combination of its benzyl, tert-butyl, and pyrrolidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other carbamates. The presence of the chiral center in the pyrrolidine ring also adds to its uniqueness, potentially leading to enantioselective interactions in biological systems.
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
benzyl N-[(3S)-1-tert-butylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)18-10-9-14(11-18)17-15(19)20-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m0/s1 |
Clave InChI |
DXJCQKUBQMMMTR-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
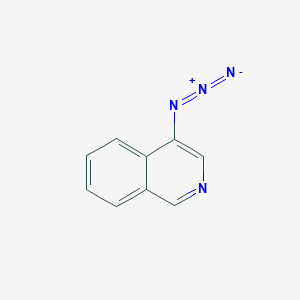
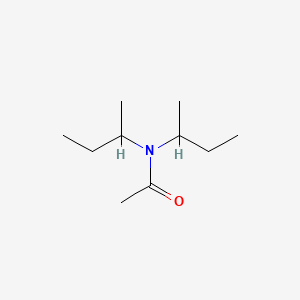
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)

![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)
![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)

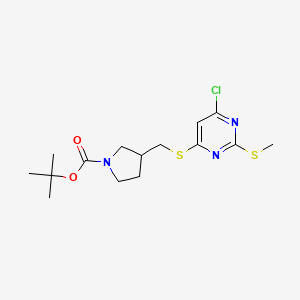
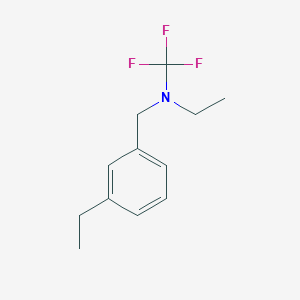
![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
